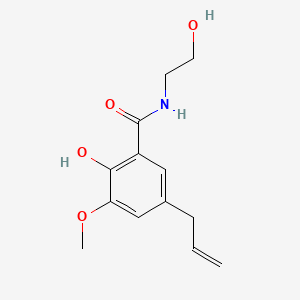
Alibendol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Alibendol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and its potential as a biochemical tool.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
Target of Action
Alibendol is an antispasmodic, choleretic, and cholekinetic compound .
Mode of Action
It is known to exhibit antispasmodic, choleretic, and cholekinetic effects .
Pharmacokinetics
This compound undergoes hepatic metabolism with an extensive first-pass effect . The active metabolite, albendazole sulfoxide, causes selective degeneration of cytoplasmic microtubules in intestinal and tegmental cells of intestinal helminths and larvae . The absorption of this compound is poor from the gastrointestinal tract; however, it may increase up to 5 times when administered with a fatty meal . It is widely distributed throughout the body including urine, bile, liver, cyst wall, cyst fluid, and cerebrospinal fluid . The elimination half-life of this compound is between 8 to 12 hours .
Biochemische Analyse
Biochemical Properties
Alibendol plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is known to interact with enzymes involved in bile production and secretion, such as cholecystokinin . This compound’s interaction with these enzymes enhances bile flow and reduces spasms in the gastrointestinal tract. Additionally, it binds to specific receptors on smooth muscle cells, leading to muscle relaxation .
Cellular Effects
This compound affects various types of cells and cellular processes. In smooth muscle cells, it induces relaxation by inhibiting calcium influx, which is crucial for muscle contraction . This inhibition affects cell signaling pathways, particularly those involving calcium ions. This compound also influences gene expression by modulating the activity of transcription factors involved in muscle contraction and relaxation . Furthermore, it impacts cellular metabolism by altering the production of metabolic intermediates involved in muscle function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific receptors on smooth muscle cells, leading to the inhibition of calcium channels . This inhibition prevents calcium ions from entering the cells, thereby reducing muscle contraction. This compound also interacts with enzymes involved in bile production, enhancing their activity and promoting bile flow . Additionally, it modulates gene expression by affecting transcription factors that regulate muscle contraction and relaxation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions, but its activity may decrease over prolonged periods . In in vitro studies, this compound maintains its muscle-relaxing properties for several hours, but its efficacy diminishes with time due to degradation . In in vivo studies, long-term administration of this compound has shown sustained effects on muscle relaxation and bile flow, although the compound’s stability and activity may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces muscle spasms and promotes bile flow without significant adverse effects . At higher doses, it may cause toxicity and adverse effects such as gastrointestinal disturbances and liver damage . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to bile production and secretion . It interacts with enzymes such as cholecystokinin, enhancing their activity and promoting bile flow . This compound also affects metabolic flux by altering the levels of metabolites involved in muscle contraction and relaxation . The compound’s metabolism involves its conversion to various intermediates, which are further processed by liver enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It is absorbed in the gastrointestinal tract and transported to the liver, where it undergoes metabolism . This compound’s distribution within tissues is influenced by its binding to plasma proteins, which affects its localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of this compound is primarily in the smooth muscle cells of the gastrointestinal tract . It targets specific compartments within these cells, such as the plasma membrane and intracellular calcium stores . This compound’s activity is influenced by its localization, as it needs to bind to specific receptors and inhibit calcium channels to exert its muscle-relaxing effects . Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to its target compartments .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Alibendol kann mit 2-Methoxy-4-(2-propenyl)phenol (Eugenol) als Ausgangsmaterial synthetisiert werden. Der Prozess umfasst die folgenden Schritte :
Aktivierung: Umsetzung von 2-Methoxy-4-(2-propenyl)phenol mit einer Alkalimetallbase zur Aktivierung der Verbindung.
Kohlendioxid-Addition: Umsetzung der aktivierten Verbindung mit Kohlendioxid zur Bildung von 2-Hydroxy-3-methoxy-5-(2-propenyl)benzoesäure.
Kupplung: Umsetzung des Benzoesäurederivats mit Ethanolamin zur Bildung von this compound.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, ist jedoch für die großtechnische Produktion optimiert. Der Prozess beinhaltet die Verwendung leicht verfügbarer Ausgangsstoffe und effizienter Reaktionsbedingungen, um die Kosten zu minimieren und die Ausbeute zu maximieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Alibendol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln, wodurch seine funktionellen Gruppen verändert werden.
Substitution: this compound kann Substitutionsreaktionen unterliegen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nucleophile werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation Chinone ergeben, während die Reduktion Alkohole oder Amine erzeugen kann .
4. Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Reagenz in der organischen Synthese und als Modellverbindung für die Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Prozesse und seines Potenzials als biochemisches Werkzeug.
Industrie: In der Entwicklung von Pharmazeutika und anderen chemischen Produkten eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen durch die Interaktion mit spezifischen molekularen Zielen und Signalwegen. Es ist bekannt, dass es die Aktivität von Enzymen und Rezeptoren moduliert, die an der gastrointestinalen Motilität und Gallensekretion beteiligt sind. Die genauen molekularen Ziele und Signalwege sind noch nicht vollständig geklärt, aber es wird vermutet, dass es das cholinerge und adrenerge System beeinflusst .
Ähnliche Verbindungen:
Albendazol: Ein Benzimidazol-Anthelmintikum zur Behandlung von parasitären Infektionen.
Mebendazol: Ein weiteres Benzimidazol-Derivat mit ähnlichen Anthelmintika-Eigenschaften.
Eugenol: Eine phenolische Verbindung, die als Ausgangsmaterial bei der Synthese von this compound verwendet wird
Einzigartigkeit: this compound ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die seine besonderen krampflösenden und choleretischen Eigenschaften verleihen. Im Gegensatz zu anderen ähnlichen Verbindungen ermöglicht die Struktur von this compound die Interaktion mit einer einzigartigen Gruppe von molekularen Zielen, wodurch es besonders effektiv bei der Behandlung bestimmter gastrointestinaler Erkrankungen ist .
Vergleich Mit ähnlichen Verbindungen
Albendazole: A benzimidazole anthelmintic used to treat parasitic infections.
Mebendazole: Another benzimidazole derivative with similar anthelmintic properties.
Eugenol: A phenolic compound used as a starting material in the synthesis of alibendol
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer its distinct antispasmodic and choleretic properties. Unlike other similar compounds, this compound’s structure allows it to interact with a unique set of molecular targets, making it particularly effective in treating certain gastrointestinal disorders .
Eigenschaften
IUPAC Name |
2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-prop-2-enylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-4-9-7-10(13(17)14-5-6-15)12(16)11(8-9)18-2/h3,7-8,15-16H,1,4-6H2,2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJHTFHIQDEGKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C(=O)NCCO)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046490 | |
| Record name | Alibendol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26750-81-2 | |
| Record name | Alibendol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26750-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alibendol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026750812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alibendol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alibendol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALIBENDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8CO1VZK2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known therapeutic uses of Alibendol?
A1: this compound, also known as 2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propenyl)benzamide, is clinically recognized for its antispasmodic, choleretic (bile secretion stimulating), and cholekinetic (gallbladder contracting) properties. [] These pharmacological actions make it beneficial in addressing various digestive disorders, including dyspepsia associated with biliary insufficiency, alimentary intolerance, and constipation of hepatic origin. [] Additionally, this compound has shown potential in managing conditions like urticaria, pruritus, and migraine. []
Q2: Has this compound been associated with any adverse cardiovascular effects?
A3: While this compound is generally considered safe, a case report documented a 46-year-old male with a history of coronary artery disease experiencing acute myocardial infarction following the use of this compound, aceclofenac (a COX-2 inhibitor), and orphenadrine (a muscle relaxant). [] The patient developed intermittent chest pain after taking the medications, which worsened and became sustained. [] While a direct causal relationship between this compound and the myocardial infarction cannot be definitively established from this single case, it highlights the need for vigilance and further research to understand the potential cardiovascular risks associated with this compound, especially in patients with pre-existing heart conditions.
Q3: What analytical methods are commonly employed to quantify this compound in biological samples?
A4: High-performance liquid chromatography (HPLC) coupled with UV detection has emerged as a reliable and sensitive technique for determining this compound concentrations in biological matrices like human plasma. [, ] Researchers have developed and validated specific HPLC-UV methods, including one notable approach that eliminates the use of acetonitrile, showcasing its applicability in pharmacokinetic studies. [, ] These advancements in analytical methodologies enable precise and accurate quantification of this compound, facilitating a deeper understanding of its pharmacokinetic profile and aiding in optimizing its therapeutic use.
Q4: Can you elaborate on the synthesis of this compound?
A5: Multiple synthetic routes have been explored for this compound. One approach involves using 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) as the starting material. [, , ] This method utilizes a series of reactions, including allylation, oxidation, esterification, Claisen rearrangement, and aminolysis, to yield this compound. [] Another strategy involves the m-CPBA oxidation of o-vanillin, converting it to the corresponding ester, which is further processed to obtain this compound. [, ] Furthermore, a novel metal-free thermal activation of molecular oxygen allows for the direct α-CH2-oxygenation of free amines, presenting an efficient route to synthesize this compound. [] These diverse synthetic strategies highlight the ongoing efforts to optimize this compound production, potentially leading to more efficient and cost-effective methods.
Q5: Are there studies focusing on the dissolution properties of this compound?
A6: Yes, research has been conducted to establish dissolution test methods for this compound tablets. [] This research aimed to develop a standardized and reliable method for assessing the dissolution rate of this compound from tablet formulations. [] Understanding the dissolution characteristics is crucial for ensuring consistent drug release and optimizing its bioavailability.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


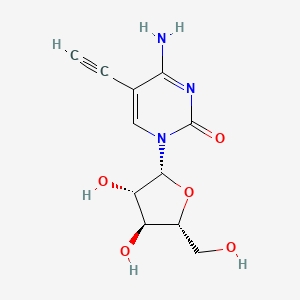
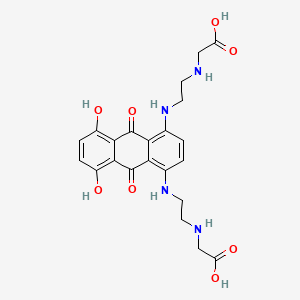
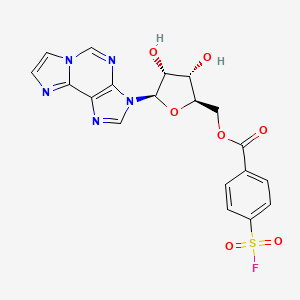
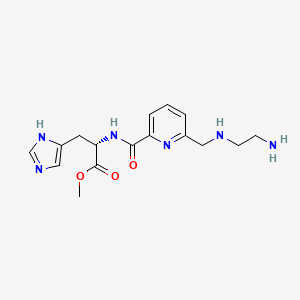


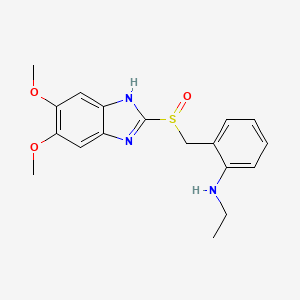
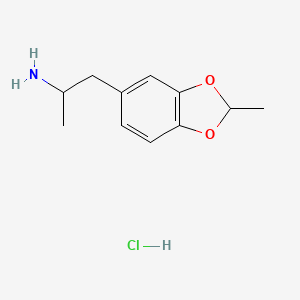
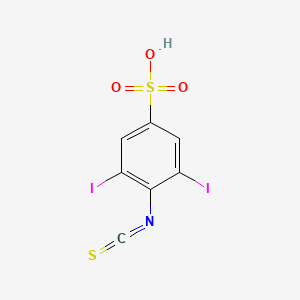
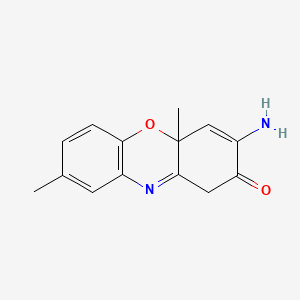
![(2S)-2-amino-3-[4-(3,5-diiodo-4-sulfooxyphenoxy)-3-iodophenyl]propanoic acid](/img/structure/B1195209.png)
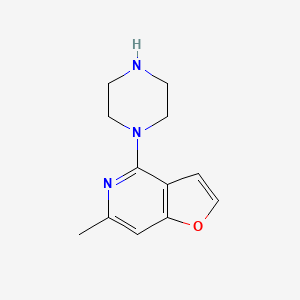
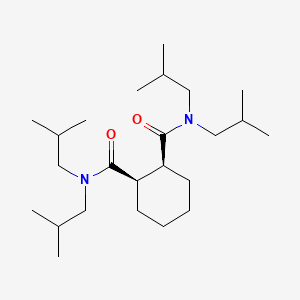
![1,2,5-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;acetate](/img/structure/B1195214.png)
